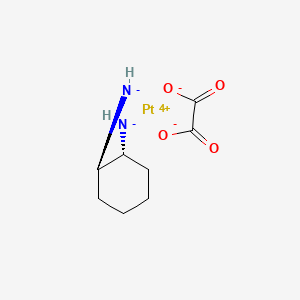
Naftopidil
Descripción general
Descripción
Naftopidil es un compuesto farmacéutico utilizado principalmente en el tratamiento de la hiperplasia prostática benigna (HPB). Funciona como un antagonista selectivo del receptor α1-adrenérgico, lo que ayuda a relajar los músculos lisos de la próstata y el cuello de la vejiga, mejorando así el flujo de orina y reduciendo los síntomas asociados con la HPB .
Aplicaciones Científicas De Investigación
Naftopidil tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los antagonistas del receptor α1-adrenérgico.
Biología: this compound se investiga por sus efectos en los procesos celulares, incluida la regulación del ciclo celular y la apoptosis.
Medicina: Más allá de su uso en el tratamiento de la HPB, se está explorando el this compound por sus posibles propiedades anticancerígenas.
Mecanismo De Acción
Naftopidil ejerce sus efectos bloqueando selectivamente los receptores α1-adrenérgicos, que se encuentran en los músculos lisos de la próstata y el cuello de la vejiga. Al inhibir estos receptores, el this compound causa relajación muscular, lo que lleva a un flujo de orina mejorado y una reducción de los síntomas de la HPB. Además, se ha demostrado que el this compound se une a la tubulina, inhibiendo su polimerización y afectando así la división celular .
Análisis Bioquímico
Biochemical Properties
Naftopidil interacts with α1-adrenergic receptors, acting as an antagonist . This interaction plays a crucial role in its function as a treatment for benign prostatic hypertrophy . The compound’s interaction with these receptors is not dependent on the expression of α1-adrenergic receptors in cells .
Cellular Effects
This compound has been shown to inhibit cell cycle progression in various types of cells, including cancer cells, fibroblasts, and vascular endothelial cells . This inhibition is independent of α1-adrenergic receptor expression in cells . It also exhibits unique growth-inhibitory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α1-adrenergic receptors, acting as an antagonist . The exact pathway is not fully deciphered . It’s also suggested that this compound may have off-target effects contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully documented, it has been observed that this compound shows unique growth-inhibitory effects
Dosage Effects in Animal Models
In animal models, combination treatment with this compound and other drugs has shown to inhibit tumor growth more effectively than this compound alone . Detailed studies on the effects of varying dosages of this compound in animal models are currently lacking.
Metabolic Pathways
It’s known that cytochrome P450 isozymes play a role in the metabolism of this compound .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Naftopidil se sintetiza a través de un proceso de varios pasos. El paso inicial implica la reacción de 1-naftol con epiclorhidrina en presencia de un álcali para formar un intermedio de epóxido. Este intermedio se alquila luego con un derivado de piperazina para producir this compound .
Métodos de producción industrial
En entornos industriales, la producción de this compound implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
Naftopidil experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales presentes en el this compound.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en el anillo de piperazina y el grupo naftilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound .
Comparación Con Compuestos Similares
Compuestos similares
Tamsulosina: Otro antagonista del receptor α1-adrenérgico utilizado en el tratamiento de la HPB.
Silodosin: Un antagonista selectivo del receptor α1-adrenérgico con un mecanismo de acción similar.
Urapidil: Un antagonista del receptor α1-adrenérgico utilizado para la hipertensión y la HPB.
Singularidad de Naftopidil
This compound es único debido a su mayor selectividad para el subtipo de receptor α1D-adrenérgico en comparación con otros antagonistas del receptor α1-adrenérgico. Esta selectividad da como resultado menos efectos secundarios cardiovasculares y lo hace particularmente efectivo en el tratamiento de los síntomas del tracto urinario inferior asociados con la HPB .
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBJVNMSRJFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045176 | |
| Record name | Naftopidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-07-2 | |
| Record name | Naftopidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftopidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftopidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | naftopidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naftopidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFTOPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















